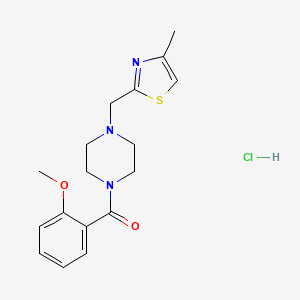

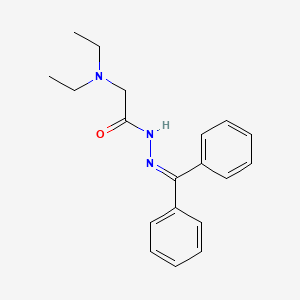

6-fluoro-N-(4-fluorophenyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-fluoro-N-(4-fluorophenyl)quinolin-4-amine” is a compound that belongs to the family of fluoroquinolones . Fluoroquinolones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of fluoroquinolones involves incorporating substituents into 1–8 positions or by means of annelation . The method can be improved by use of the dimethylamino analogue of intermediate 7, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .Molecular Structure Analysis

The molecular formula of “6-fluoro-N-(4-fluorophenyl)quinolin-4-amine” is C15H10F2N2 . The structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms at C-6 and other positions of the benzene ring .Chemical Reactions Analysis

Fluoroquinolones exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .Scientific Research Applications

Fluorescent Light-Up Detection of Amine Vapors

A study developed a fluorescent sensor based on 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (HPQ) with aggregation-induced emission (AIE) properties for detecting amine vapors. This sensor, HPQ-Ac, can distinguish amine vapors from other volatile organic compounds, highlighting its potential in agricultural, pharmaceutical, and food industries for detecting amine-related threats to human health and food spoilage (Gao et al., 2016).

Anti-inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized and exhibited significant anti-inflammatory activity. These compounds displayed more potent inhibitory effects on LPS-induced NO secretion than their starting ketones, suggesting potential therapeutic applications in inflammation-related conditions (Sun et al., 2019).

Anticancer Activity

Another research focused on the synthesis of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives using microwave irradiated and conventional heating methods. These compounds demonstrated significant anticancer activity against various carcinoma cell lines, indicating their potential as novel anticancer agents (Bhatt et al., 2015).

Synthesis and Cytotoxicity Evaluation

The synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives were conducted, showing that all examined compounds were effective on human breast tumor cell lines. This study underscores the potential of 4-aminoquinoline as a prototype molecule for developing new classes of anticancer agents (Zhang et al., 2007).

Fluorogenic Substrate for Chymotrypsin

A study introduced a fluorogenic substrate based on 6-aminoquinoline for measuring the amidolytic activity of chymotrypsin. This substrate allows for the detection of chymotrypsin activity through the enzyme-catalyzed release of highly fluorescent 6-aminoquinoline, demonstrating its utility in enzymatic studies and potentially in clinical diagnostics (Brynes et al., 1981).

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of “6-fluoro-N-(4-fluorophenyl)quinolin-4-amine” and similar compounds may involve synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXGQMAAEMPZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N-(4-fluorophenyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)

![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)

![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)